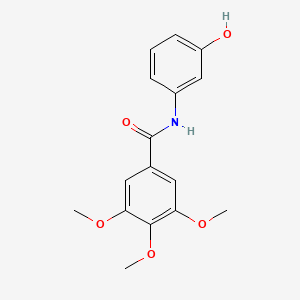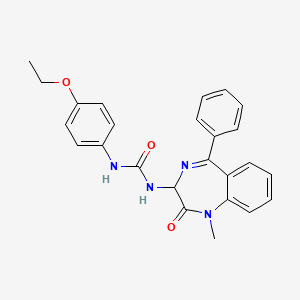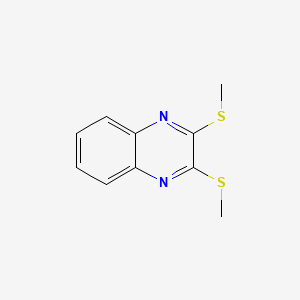![molecular formula C22H22N6OS B2850811 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886930-92-3](/img/structure/B2850811.png)
2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several interesting functional groups, including a pyridin-2-yl group, a 1H-pyrrol-1-yl group, a 1,2,4-triazol-3-yl group, and a sulfanyl group. These groups are common in many biologically active compounds and could potentially confer a range of properties to the compound .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The sulfur atom could potentially participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings, which could participate in electrophilic aromatic substitution reactions. The sulfanyl group could also potentially be oxidized .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of aromatic rings and a sulfanyl group could affect its solubility, while the nitrogen atoms could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Research has been conducted on the synthesis of derivatives related to the compound, focusing on their structural elucidation through spectroscopic methods such as H1NMR, MASS Spectra, and IR Spectra. These derivatives have been explored for their in-vitro antibacterial, antifungal, and antituberculosis activities, indicating the chemical's broad spectrum of potential antimicrobial applications (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antitumor Activities
Studies have demonstrated the antimicrobial and antitumor potential of compounds structurally similar to the specified acetamide derivative. For instance, certain acetamide derivatives have shown remarkable anticancer effects and reduced toxicity, underscoring the role of chemical modification in enhancing therapeutic efficacy (Xiao-meng Wang et al., 2015). Additionally, innovative heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal properties against specific pests, further illustrating the compound's versatility in scientific research (A. Fadda et al., 2017).
Chemical Modifications for Pharmacological Properties
Efforts to modify the acetamide group within similar compounds have led to derivatives with potent antiproliferative activities against cancer cell lines, indicating the compound's potential as a scaffold for developing new anticancer agents. These modifications aim to retain antiproliferative activity while reducing toxicity, highlighting the importance of chemical structure in determining biological activity (Shuai Mao et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-15-12-16(2)20(17(3)13-15)24-19(29)14-30-22-26-25-21(18-8-4-5-9-23-18)28(22)27-10-6-7-11-27/h4-13H,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVMGCBOSUMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide](/img/structure/B2850728.png)

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2850731.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2850735.png)

![3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one](/img/structure/B2850738.png)
![3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2850740.png)
![(2E)-3-(furan-2-yl)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B2850742.png)


![N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2850746.png)
![1-Cyclohexyl-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2850749.png)
![(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2850750.png)

